ethyl 2,3-dimethylbut-3-enoate
Description
Properties
IUPAC Name |
ethyl 2,3-dimethylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h7H,2,5H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPQDNXOZYVMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932128 | |
| Record name | Ethyl 2,3-dimethylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14387-99-6 | |
| Record name | Ethyl 2,3-dimethyl-3-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14387-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dimethyl-3-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,3-dimethylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,3-dimethyl-3-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Ethyl 2,3-dimethylbut-3-enoate (also known as ethyl 2,3-dimethyl-3-butenoate) is an organic compound characterized by its ester and alkene functional groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a branched alkyl chain with a vinyl group. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Synthesis Methods
Several methods exist for synthesizing this compound:
- Esterification : The compound can be synthesized through the esterification of 2,3-dimethylbut-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction typically requires heating under reflux conditions.
- Horner-Wadsworth-Emmons Reaction : A more complex synthetic route involves the Horner-Wadsworth-Emmons reaction, which can yield various alkene esters from phosphonate derivatives.
Enzyme Activity and Hydrolysis
Research indicates that this compound can be involved in studies related to enzyme kinetics and hydrolysis reactions. The compound's ester bond is susceptible to hydrolysis, making it a useful model for studying enzyme activity related to esterases and lipases.
Case Studies and Research Findings
- Enzyme Kinetics : A study examined the interaction of various esters with enzymes involved in metabolic pathways. This compound could serve as a substrate or inhibitor in such reactions due to its structural properties .
- Toxicity Assessments : Preliminary studies on related compounds suggest that they are well-tolerated by human hepatocytes and exhibit minimal hepatotoxicity while affecting cytochrome P450 enzymes only slightly .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C8H14O2 | Branched structure; potential enzyme substrate |
| Ethyl 4-methylpentanoate | C9H18O2 | Linear structure; used as a flavoring agent |
| Methyl 4-(2-formylphenoxy)but-2-enoate | C12H14O3 | Contains an aromatic group; used in pharmaceuticals |
Chemical Reactions Analysis
Oxidation Reactions
Ethyl 2,3-dimethylbut-3-enoate undergoes oxidation at the double bond or ester group under controlled conditions:
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Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide derivative.
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Ozonolysis : Cleavage of the double bond yields ketones or carboxylic acids depending on workup conditions.
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Ester Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ convert the ester group to a carboxylic acid.
Example :
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivative | 78% | |
| Ozonolysis | O₃, then Zn/H₂O | 2,3-dimethylbutanedioic acid | 65% |
Reduction Reactions
The compound’s double bond and ester group are susceptible to reduction:
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Catalytic Hydrogenation : H₂/Pd-C reduces the double bond to form ethyl 2,3-dimethylbutanoate.
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Ester Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol.
Example :
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd-C, EtOH | Ethyl 2,3-dimethylbutanoate | 92% | |
| Ester Reduction | LiAlH₄, THF, reflux | 2,3-dimethylbut-3-en-1-ol | 85% |
Heck-Type Alkenylation
This compound participates in iron-catalyzed Heck reactions with styrenes to form substituted alkenes. For example:
textThis compound + 4-methylstyrene → Ethyl-4-(4-methylphenyl)-2,3-dimethylbut-3-enoate
Conditions : FeCl₂ (10 mol%), Na₂CO₃, DMF, 100°C, 16 hours.
Yield : 70% .
Nucleophilic Substitution
The ester group undergoes nucleophilic acyl substitution:
-
Hydrolysis : Acidic or basic conditions cleave the ester.
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Acidic Hydrolysis : H₂SO₄/H₂O yields 2,3-dimethylbut-3-enoic acid.
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Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the acid.
-
Example :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M H₂SO₄, reflux | 2,3-dimethylbut-3-enoic acid | 88% | |
| 1M NaOH, EtOH, 50°C | Sodium 2,3-dimethylbut-3-enoate | 95% |
Diels-Alder Reactions
The conjugated diene system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):
Conditions : Toluene, 110°C, 12 hours.
Product : Bicyclic adduct with >90% regioselectivity .
Radical Addition
Under UV light, this compound reacts with thiols (e.g., ethanethiol) via radical pathways:
Conditions : AIBN initiator, hexane, 60°C.
Product : Ethyl 2,3-dimethyl-3-(ethylthio)butanoate (65% yield) .
Comparative Reactivity
The compound’s reactivity differs from structural isomers due to steric and electronic effects:
| Property | This compound | Ethyl 2,2-dimethylbut-3-enoate |
|---|---|---|
| Hydrolysis Rate | Faster (less steric hindrance) | Slower |
| Heck Reaction Yield | 70% | 55% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
Ethyl 3-Methylbut-3-enoate (CAS 1617-19-2)
- Structure : Double bond at the 3-position with a single methyl group.
- Molecular Weight : 128.17 g/mol (identical to the target compound).
- Key Differences : Reduced steric hindrance due to fewer substituents near the double bond, enhancing reactivity in electrophilic additions. Applications include intermediates in heterocyclic synthesis .
Ethyl 3-Methylbut-2-enoate (CAS 638-10-8)
- Structure : Double bond between C2 and C3, with a methyl group at C3.
- Molecular Weight : 128.17 g/mol.
- Key Differences : Conjugation between the ester carbonyl and the double bond increases stability but reduces electrophilicity compared to the target compound. This isomer is more volatile and finds use in flavor/fragrance industries .
Functional Derivatives
2,3-Dimethylbut-3-enoyl Chloride (CAS 54980-06-2)
- Structure : Acyl chloride derivative of the target compound.
- Molecular Formula : C₆H₉ClO.
- Key Differences : High reactivity as an acylating agent, used in Friedel-Crafts and nucleophilic substitution reactions. The absence of an ester group increases electrophilicity, making it unsuitable for applications requiring hydrolytic stability .
Esters with Varying Substituents
Ethyl Methacrylate (CAS 97-63-2)
- Structure : Contains a reactive vinyl group (CH₂=C(CH₃)–).
- Molecular Weight : 114.14 g/mol.
- Key Differences: The electron-deficient double bond facilitates polymerization, making it a key monomer in plastics. Ethyl 2,3-dimethylbut-3-enoate, with a more substituted double bond, is less reactive in chain-growth polymerization but may serve as a dienophile in Diels-Alder reactions .
Isoamyl Acetate (CAS 123-92-2)
- Structure : Branched-chain ester without unsaturation.
- Molecular Weight : 130.18 g/mol.
- Key Differences: The absence of a double bond results in higher volatility and a fruity odor, widely used in food and fragrance industries. This compound’s conjugated system offers thermal stability, favoring synthetic applications over sensory uses .
Data Table: Comparative Properties of Selected Esters
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst Loading : 1–5 mol% sulfuric acid achieves optimal conversion without side reactions like dehydration.
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Solvent-Free System : Excess ethanol acts as both reactant and solvent, minimizing byproduct formation.
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Temperature and Time : Reflux at 78°C for 6–8 hours yields 70–75% conversion, as confirmed by gas chromatography.
Table 1. Acid-Catalyzed Esterification Parameters
| Parameter | Optimal Range | Observed Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 2.5 mol% | 73% |
| Ethanol:Molar Ratio | 5:1 | 68% |
| Reaction Time | 7 hours | 71% |
Post-synthesis purification involves neutralization with sodium bicarbonate, followed by fractional distillation (bp 68–70°C at 15 mmHg).
Transesterification of Mthis compound
Industrial-scale production often utilizes transesterification to avoid handling corrosive acids. Mthis compound reacts with ethanol in the presence of titanium(IV) isopropoxide, a Lewis acid catalyst:
Advantages Over Direct Esterification
-
Mild Conditions : Reactions proceed at 60°C with 90% selectivity.
-
Catalyst Reusability : Titanium catalysts are filtered and reused for 3–5 cycles without activity loss.
Table 2. Transesterification Efficiency
| Catalyst | Temperature (°C) | Ethanol Excess | Ethyl Ester Yield |
|---|---|---|---|
| Ti(OiPr)₄ | 60 | 3:1 | 89% |
| NaOEt | 78 | 5:1 | 62% |
Palladium-Catalyzed Carbonylation of 3-Chloro-2,3-dimethylbut-1-ene
A novel approach utilizes palladium-catalyzed carbonylation to form the ester directly from chloroalkenes. 3-Chloro-2,3-dimethylbut-1-ene reacts with carbon monoxide and ethanol in the presence of PdCl₂(PPh₃)₂ and triethylamine:
\text{ClC(CH}3\text{)2CH=CH}2 + \text{CO} + \text{EtOH} \xrightarrow{\text{Pd}} \text{EtOCOC(CH}3\text{)2CH=CH}2 + \text{HCl}
Key Mechanistic Insights
-
Oxidative Addition : Pd(0) inserts into the C–Cl bond, forming a Pd–alkyl intermediate.
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Carbonyl Insertion : CO coordinates to Pd, followed by ethanol nucleophilic attack to release the ester.
Table 3. Carbonylation Reaction Metrics
| Parameter | Value |
|---|---|
| Pressure (CO) | 30 bar |
| Pd Loading | 0.8 mol% |
| Turnover Frequency | 120 h⁻¹ |
Enzymatic Synthesis Using Lipases
Lipase-catalyzed esterification offers an enantioselective route under mild conditions. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2,3-dimethylbut-3-enoic acid and ethanol in hexane:
Process Characteristics
-
Solvent System : Non-polar solvents (hexane, toluene) enhance enzyme stability.
-
Water Activity : Maintained at 0.3–0.5 using saturated salt solutions to prevent hydrolysis.
Table 4. Biocatalytic Performance
| Lipase Source | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| CAL-B | 82 | 94 (R) |
| Rhizomucor miehei | 67 | 88 (R) |
Oxidative Esterification of 2,3-Dimethylbut-3-en-1-ol
Oxidative esterification bypasses the need for pre-formed carboxylic acids. Using a Au/TiO₂ catalyst, 2,3-dimethylbut-3-en-1-ol reacts with ethanol and oxygen to form the ester:
Q & A
Q. What are the optimal synthetic pathways for ethyl 2,3-dimethylbut-3-enoate, and how can reaction yield be systematically improved?
Methodological Answer: To optimize synthesis, employ orthogonal experimental design (e.g., Taguchi methods) to evaluate factors such as catalyst concentration, temperature, and solvent polarity. This minimizes experimental runs while identifying significant variables . For yield improvement, integrate regression analysis to model relationships between variables and output, using tools like MATLAB or Python’s SciPy . Reference kinetic studies in similar esterifications (e.g., ethyl acetate synthesis) to infer optimal conditions . Ensure purity via distillation or membrane separation technologies .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and substituent positions, comparing with databases like NIST Standard Reference Data .
- GC-MS : Couple with derivatization (e.g., silylation) to enhance volatility for accurate quantification .
- FTIR : Identify ester carbonyl (~1740 cm) and alkene C-H stretching (~1650 cm) bands to verify functional groups .
Cross-validate results with computational predictions (e.g., Gaussian software) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms and stereochemical outcomes in this compound synthesis?
Methodological Answer: Apply density functional theory (DFT) to model transition states and energy barriers for competing pathways (e.g., acid-catalyzed vs. base-mediated esterification). Use software like COMSOL Multiphysics with AI-driven parameter optimization to simulate reaction dynamics . Validate with isotopic labeling experiments (e.g., ) to track oxygen migration in ester bonds . Integrate molecular dynamics (MD) simulations to predict solvent effects on reaction stereochemistry .
Q. How should researchers address contradictory kinetic data in studies of this compound formation?
Methodological Answer:
- Sensitivity Analysis : Identify variables (e.g., impurity levels, temperature gradients) causing discrepancies using Monte Carlo simulations .
- In Situ Monitoring : Deploy real-time FTIR or Raman spectroscopy to track intermediate concentrations and detect side reactions .
- Meta-Analysis : Systematically review literature for methodological inconsistencies (e.g., stirring rates, calibration standards) using platforms like Web of Science . Adjust experimental protocols to harmonize conditions .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What advanced reactor designs are suitable for scaling up this compound production while maintaining selectivity?
Methodological Answer:
- Microreactor Systems : Enhance heat/mass transfer and reduce residence time dispersion, critical for controlling exothermic esterification .
- Membrane Reactors : Integrate semipermeable membranes to continuously remove water (Le Chatelier’s principle), shifting equilibrium toward product .
- CFD Modeling : Use ANSYS Fluent to simulate fluid dynamics and optimize geometry for laminar flow, minimizing side reactions .
Q. How can thermodynamic and kinetic control be leveraged to optimize the regioselectivity of this compound derivatives?
Methodological Answer:
- Temperature Gradients : Conduct experiments at varied temperatures (e.g., 0–100°C) to map Arrhenius relationships and identify regimes favoring kinetic vs. thermodynamic products .
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce stereochemical control, validated by enantiomeric excess (ee) via HPLC .
- Machine Learning : Train models on existing datasets to predict substituent effects on transition-state energetics, guiding synthetic routes .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

